Eucomin Eucomin Eucomin is a natural product found in Microdesmis keayana with data available.
Brand Name: Vulcanchem
CAS No.: 61350-54-7
VCID: VC0191212
InChI: InChI=1S/C17H14O5/c1-21-13-4-2-10(3-5-13)6-11-9-22-15-8-12(18)7-14(19)16(15)17(11)20/h2-8,18-19H,9H2,1H3/b11-6-
SMILES: COC1=CC=C(C=C1)C=C2COC3=CC(=CC(=C3C2=O)O)O
Molecular Formula: C17H14O5
Molecular Weight: 298.29

Eucomin

CAS No.: 61350-54-7

Cat. No.: VC0191212

Molecular Formula: C17H14O5

Molecular Weight: 298.29

* For research use only. Not for human or veterinary use.

Eucomin - 61350-54-7

CAS No. 61350-54-7
Molecular Formula C17H14O5
Molecular Weight 298.29
IUPAC Name (3Z)-5,7-dihydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one
Standard InChI InChI=1S/C17H14O5/c1-21-13-4-2-10(3-5-13)6-11-9-22-15-8-12(18)7-14(19)16(15)17(11)20/h2-8,18-19H,9H2,1H3/b11-6-
SMILES COC1=CC=C(C=C1)C=C2COC3=CC(=CC(=C3C2=O)O)O

Chemical Structure and Properties

Eucomin, specifically the (Z)-isomer, is chemically identified as (3Z)-5,7-dihydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one . This compound represents one of several phenolic compounds based on the 3-benzylchroman-4-one skeletal structure derived from plants of the genus Eucomis . The compound's structure is characterized by a chromen-4-one core with hydroxyl groups at positions 5 and 7, connected via a double bond to a 4-methoxyphenyl group .

The physical and chemical properties of eucomin are summarized in Table 1, providing important parameters that influence its behavior in biological systems and chemical reactions.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Eucomin

PropertyValueReference
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
XLogP33.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2
Topological Polar Surface Area76 Ų
Heavy Atom Count22
Formal Charge0
Complexity438

These properties indicate that eucomin possesses moderate lipophilicity (XLogP3 = 3.1), which suggests a balance between hydrophilic and hydrophobic characteristics. The presence of two hydrogen bond donors and five hydrogen bond acceptors enables eucomin to form multiple intermolecular interactions, potentially influencing its biological activity and solubility profile .

Structural Isomers

Eucomin exists in two isomeric forms based on the configuration of the double bond connecting the core chromen-4-one structure to the methoxyphenyl group:

  • (Z)-Eucomin: The more commonly referenced form, where the methoxyphenyl group and the oxygen atom of the chromen-4-one are positioned on the same side of the double bond .

  • (E)-Eucomin: The alternative configuration where these groups are positioned on opposite sides of the double bond. This isomer has been specifically reported in several plant species including Biancaea millettii, Eucomis bicolor, and Eucomis autumnalis .

The stereochemistry of these isomers is significant as it may influence their biological activities and interactions with target molecules in biological systems.

Natural Sources and Distribution

Eucomin was originally isolated from plants belonging to the genus Eucomis (family Liliaceae), which has provided a group of phenolic compounds based on the 3-benzylchroman-4-one skeleton . The genus Eucomis consists of approximately 12 species with 15 currently accepted taxa, most of which are native to South Africa, with some species extending into south tropical Africa .

Plant Sources

Several plant species have been documented to contain eucomin or its isomers:

Table 2: Plant Sources of Eucomin and its Isomers

Plant SpeciesCompound VariantPlant PartReference
Eucomis (Liliaceae)EucominNot specified
Microdesmis keayanaEucominNot specified
Biancaea millettii(E)-EucominNot specified
Eucomis bicolor(E)-EucominNot specified
Eucomis autumnalis(E)-EucominNot specified

The presence of eucomin and related compounds in these plant species suggests their potential role in plant biochemistry, possibly serving functions in defense mechanisms or other physiological processes.

Biosynthesis of Eucomin

The biosynthetic pathway of eucomin provides insights into its natural formation in plant systems. According to research, the biosynthesis of eucomin involves "addition of an extra carbon atom derived from methionine onto a C15 skeleton such as a chalcone" . This suggests that eucomin is derived from the flavonoid biosynthetic pathway, with additional modifications.

The labeling patterns observed in eucomin are consistent with a biosynthetic mechanism that incorporates a methionine-derived carbon atom into a C15 precursor structure . This process likely involves several enzymatic steps that transform the chalcone precursor into the final 3-benzylchroman-4-one structure of eucomin.

Related Compounds and Phytochemical Context

Eucomin belongs to a broader family of homoisoflavonoid compounds found in various plant species. Phytochemical analyses of plants from the genus Eucomis have revealed numerous related compounds, including various homoisoflavonoids and triterpenoid derivatives .

Homoisoflavonoids in Eucomis Species

Studies on Eucomis vandermerwei and E. zambesiaca have yielded multiple homoisoflavonoids structurally related to eucomin . One such compound, 3,5,7-trihydroxy-3-(4'-methoxybenzyl)-4-chromanone, demonstrated significant cyclooxygenase (COX-2) inhibitory activity, suggesting potential anti-inflammatory properties for this class of compounds .

Six species of Eucomis have been chemically profiled, yielding thirty-nine constituents represented by four classes of homoisoflavonoids, spirocyclic nortriterpenoids, acids, a saponin glycoside, and a chromanone . This diversity of compounds indicates the rich phytochemistry of the Eucomis genus and places eucomin within a complex network of related natural products.

Chemical Synthesis

While detailed information on the specific synthesis of eucomin is limited in the provided search results, there is mention of synthetic approaches to related compounds. Research has been conducted on the asymmetric synthesis of eucomol, a compound related to eucomin, which may provide insights into potential synthetic routes for eucomin itself .

One reported approach involves the synthesis of "5,7-O-dimethyleucomol," utilizing enantioselective oxidation techniques . This suggests that stereoselective synthesis of homoisoflavanone derivatives, including potentially eucomin, is feasible and has been explored in the scientific literature.

Such synthetic approaches are valuable for producing sufficient quantities of these compounds for further biological testing and potential applications, especially when natural sources may provide only limited amounts.

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